7-Octenyldimethylchlorosilane
Overview
Description
7-Octenyldimethylchlorosilane is an organosilicon compound with the molecular formula C10H21ClSi. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and surface modification processes. The compound is characterized by the presence of a chlorosilane group attached to a dimethyl-substituted octene chain, making it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
7-Octenyldimethylchlorosilane is primarily used as a catalyst in surface-initiated ring-opening metathesis polymerization (SI-ROMP) . Its primary targets are CdSe/ZnS core/shell quantum dots .
Mode of Action
The compound interacts with its targets by attaching a tethered organic corona onto the quantum dots . This interaction results in changes to the surface properties of the quantum dots, enhancing their stability and compatibility with various solvents.
Pharmacokinetics
It’s also worth noting that the compound has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents .
Result of Action
The primary result of this compound’s action is the formation of a tethered organic corona on CdSe/ZnS core/shell quantum dots . This alters the quantum dots’ surface properties, potentially enhancing their stability and compatibility with various solvents.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and protic solvents, with which it reacts rapidly
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Octenyldimethylchlorosilane can be synthesized through the reaction of 1-octene with chlorodimethylsilane. The reaction typically occurs in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
1-Octene+ChlorodimethylsilaneCatalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to ensure the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
7-Octenyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorosilane group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding siloxanes, silamines, or silthioethers.
Addition Reactions: The double bond in the octene chain can participate in addition reactions, such as hydrosilylation, where hydrogen and silicon atoms are added across the double bond.
Polymerization Reactions: The compound can be used in surface-initiated ring-opening metathesis polymerization (SI-ROMP) to create polymeric materials with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with or without a catalyst.
Addition Reactions: Hydrosilylation reactions often require a platinum or rhodium catalyst and are conducted at elevated temperatures.
Polymerization Reactions: SI-ROMP reactions are initiated using a metathesis catalyst, such as Grubbs’ catalyst, under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Siloxanes, silamines, and silthioethers.
Addition Reactions: Hydrosilylated products with added hydrogen and silicon atoms.
Polymerization Reactions: Polymeric materials with tailored surface properties.
Scientific Research Applications
7-Octenyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification to introduce silane groups onto various substrates.
Biology: Employed in the functionalization of biomolecules and surfaces for bioanalytical applications.
Medicine: Utilized in the development of drug delivery systems and medical devices with modified surface properties.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance material properties such as adhesion, hydrophobicity, and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Trimethylchlorosilane: Similar in structure but with three methyl groups instead of an octene chain.
Octyldimethylchlorosilane: Similar but lacks the double bond in the octene chain.
Vinyltrimethylsilane: Contains a vinyl group instead of an octene chain.
Uniqueness
7-Octenyldimethylchlorosilane is unique due to the presence of both a chlorosilane group and a double bond in the octene chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and surface modification.
Properties
IUPAC Name |
chloro-dimethyl-oct-7-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4H,1,5-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCZAYJBZAXFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066172 | |
Record name | Chlorodimethyloct-7-en-1-ylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17196-12-2 | |
Record name | Chlorodimethyl-7-octen-1-ylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17196-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethyloct-7-en-1-ylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyloct-7-en-1-ylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-OCTENYLDIMETHYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9LLU8EJ67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Octenyldimethylchlorosilane interact with wood fiber to modify its surface properties?
A: this compound (7-ODMCS) reacts with the hydroxyl groups present on the surface of wood fibers. [] This reaction forms strong covalent bonds between the silicon atom of 7-ODMCS and the oxygen atom of the hydroxyl group, effectively grafting the silane molecule onto the fiber surface. [] This process, known as silanization, replaces the hydrophilic hydroxyl groups with hydrophobic octenyldimethyl groups. As a result, the modified wood fiber exhibits increased hydrophobicity, as demonstrated by its improved dispersion in toluene. []
Q2: What is the significance of the terminal olefin functionality in this compound for preparing wood fiber-polypropylene hybrids?
A: The terminal olefin functionality in 7-ODMCS plays a crucial role in the in-situ polymerization of propylene during the preparation of wood fiber-polypropylene hybrids. [] This terminal double bond can participate in the polymerization reaction alongside propylene monomers, leading to the formation of a copolymer where polypropylene chains are chemically bonded to the modified wood fiber surface. [] This covalent linkage between the fiber and the polymer matrix is responsible for the enhanced properties of the resulting hybrid material. In contrast, using n-Octyldimethylchlorosilane (n-ODMCS), which lacks the terminal olefin, doesn't allow for copolymerization, confirming the specific role of the olefin group in 7-ODMCS. []
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